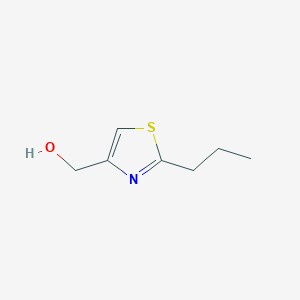
(2-Propylthiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Propylthiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of (2-Propylthiazol-4-yl)methanol is not fully understood. However, it has been reported to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is important for cognitive function. Moreover, (2-Propylthiazol-4-yl)methanol has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Studies have shown that (2-Propylthiazol-4-yl)methanol has various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Moreover, it has been reported to have antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms. Additionally, (2-Propylthiazol-4-yl)methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(2-Propylthiazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques. Moreover, it has been extensively studied in vitro and in vivo, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases and other disorders. However, (2-Propylthiazol-4-yl)methanol has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on (2-Propylthiazol-4-yl)methanol. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of (2-Propylthiazol-4-yl)methanol derivatives with improved solubility and efficacy is an area of interest. Furthermore, the development of metal complexes using (2-Propylthiazol-4-yl)methanol as a ligand may have potential applications in catalysis and material science.
Conclusion:
In conclusion, (2-Propylthiazol-4-yl)methanol is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases and other disorders, as well as an antibacterial and antifungal agent. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
科学的研究の応用
(2-Propylthiazol-4-yl)methanol has been used in scientific research for various applications. It has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied as an antibacterial and antifungal agent, as well as a potential anti-cancer agent. Moreover, (2-Propylthiazol-4-yl)methanol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
CAS番号 |
166591-38-4 |
|---|---|
製品名 |
(2-Propylthiazol-4-yl)methanol |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
(2-propyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |
InChIキー |
RPPOJEFDGPQTCV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CS1)CO |
正規SMILES |
CCCC1=NC(=CS1)CO |
同義語 |
4-Thiazolemethanol, 2-propyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

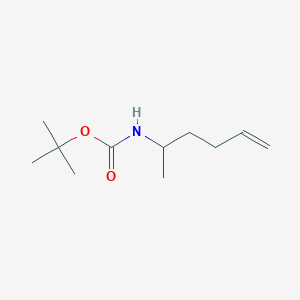
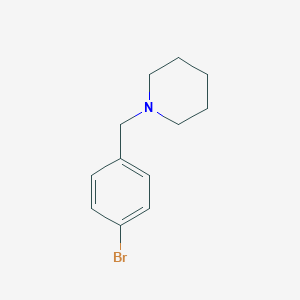
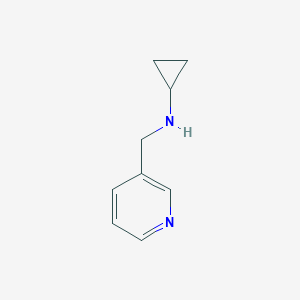
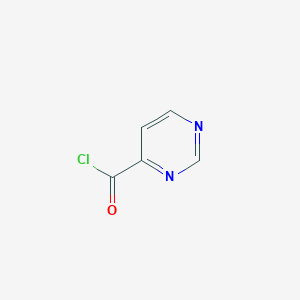
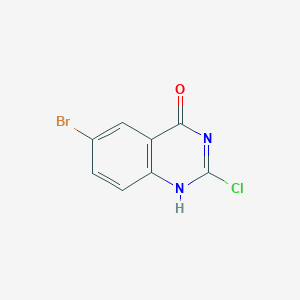
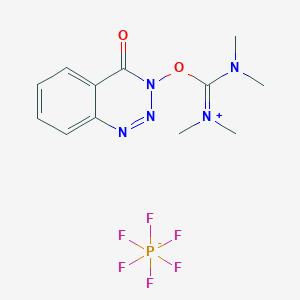


![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
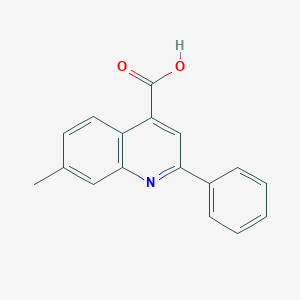
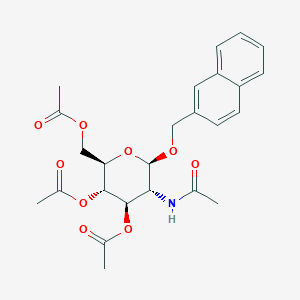
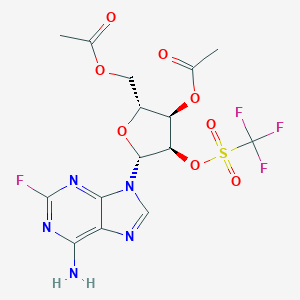
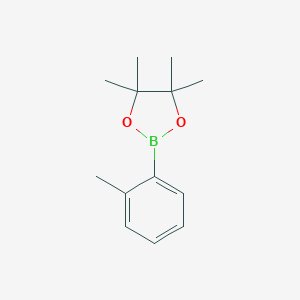
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)